molecular formula C11H17NO4S B10952710 N-(3,4-Dimethoxyphenethyl)methanesulfonamide

N-(3,4-Dimethoxyphenethyl)methanesulfonamide

Cat. No.: B10952710
M. Wt: 259.32 g/mol
InChI Key: KCOHVCJFDSXCJH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO4S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a methanesulfonamide group attached to a 3,4-dimethoxyphenethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenethyl)methanesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dimethoxyphenethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)methanesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterase-4 (PDE4), which plays a role in inflammatory processes. By inhibiting PDE4, the compound can reduce the levels of pro-inflammatory mediators and alleviate symptoms of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethoxyphenethyl)methanesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit PDE4 with high selectivity makes it a promising candidate for the development of anti-inflammatory drugs .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-15-10-5-4-9(8-11(10)16-2)6-7-12-17(3,13)14/h4-5,8,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOHVCJFDSXCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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